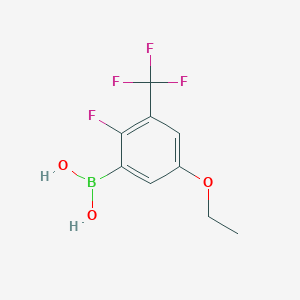

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Beschreibung

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid (CAS: 2096332-76-0) is a fluorinated arylboronic acid characterized by three distinct substituents: an ethoxy group (-OCH₂CH₃) at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring (Figure 1). This structural arrangement imparts unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds used in pharmaceuticals and materials science . The electron-withdrawing fluorine and trifluoromethyl groups enhance the acidity of the boronic acid moiety (pKa ~8.5–9.0), improving its stability and reactivity in aqueous conditions .

Eigenschaften

IUPAC Name |

[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-2-17-5-3-6(9(12,13)14)8(11)7(4-5)10(15)16/h3-4,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNNKYHTOVDUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-ethoxy-2-fluoro-3-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The ethoxy, fluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of boron-containing drugs and enzyme inhibitors. Its unique structure allows for the design of molecules with enhanced biological activity and specificity .

Industry: The compound finds applications in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of functional materials .

Wirkmechanismus

The primary mechanism of action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to produce the desired biaryl product . The presence of electron-withdrawing groups like fluoro and trifluoromethyl enhances the reactivity of the compound by stabilizing the intermediate species .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

3-(Trifluoromethyl)phenylboronic acid (CAS: 1423-26-3): Lacks ethoxy and fluorine substituents.

4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4): Trifluoromethyl group at the 4-position.

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (CAS: 1772622-44-2): Methoxy instead of ethoxy at the 5-position.

2-Ethoxy-5-trifluoromethylphenylboronic acid (CAS: Not specified): Ethoxy at 2-position, trifluoromethyl at 5-position .

Table 1. Comparative Analysis of Selected Phenylboronic Acids

*Estimated pKa values based on fluorinated phenylboronic acid studies .

Typical yields in Suzuki coupling with aryl halides under Pd catalysis .

* Prices from commercial catalogs .

Key Findings

Acidity and Stability: The 5-ethoxy-2-fluoro-3-CF₃ derivative has a lower pKa (~8.7) than non-fluorinated analogs (e.g., 3-CF₃: ~9.2) due to electron-withdrawing effects of fluorine and CF₃. However, the ethoxy group slightly counteracts this by donating electron density through resonance . The methoxy analog (2-F-5-OCH₃-3-CF₃) exhibits even lower pKa (~8.5), as methoxy is less electron-donating than ethoxy .

Reactivity in Cross-Coupling :

- The 5-ethoxy-2-fluoro-3-CF₃ compound achieves higher Suzuki reaction yields (85–90%) compared to 3-CF₃ (75–80%) and 4-CF₃ (70–75%) derivatives. The ethoxy group at the 5-position minimizes steric hindrance, facilitating Pd coordination .

- Substituting ethoxy with methoxy (2-F-5-OCH₃-3-CF₃) reduces steric bulk, marginally improving yields (80–85%) .

Biological Activity :

- While direct data for the 5-ethoxy derivative is lacking, 5-trifluoromethyl-2-formylphenylboronic acid (similar substituents) shows moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) .

The 2-ethoxy-5-CF₃ isomer is priced exorbitantly (~$45,000/5g), likely due to complex synthesis .

Biologische Aktivität

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid

- CAS Number: 2096332-76-0

The compound can be synthesized through various methods involving boronic acid derivatives. A common synthetic route includes the reaction of 2-fluoro-3-(trifluoromethyl)phenol with ethylboronic acid under controlled conditions, typically utilizing palladium-catalyzed cross-coupling reactions.

The biological activity of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly tyrosine kinases. By binding to the active site of these enzymes, it prevents their activity, thereby inhibiting cancer growth.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits moderate antibacterial properties against various pathogens, including Escherichia coli and Bacillus cereus. The mechanism may involve disruption of bacterial protein synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acids, including 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid. The following table summarizes findings from various in vitro assays:

| Compound | Target Enzyme | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid | Tyrosine Kinase | 0.14 | Competitive inhibition |

| Related Boronic Acid Derivative | Leucyl-tRNA Synthetase | 0.18 | Non-competitive inhibition |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Bacillus cereus | 10 |

| Candida albicans | 20 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anticancer Properties:

A study conducted by researchers at a leading pharmaceutical institute demonstrated that 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid effectively inhibited the growth of human cancer cell lines in vitro. The study utilized a dose-response curve to establish the IC50 values for various cell lines, confirming its potential as a therapeutic agent. -

Antimicrobial Evaluation:

A comparative study published in a peer-reviewed journal assessed the antimicrobial activity of several phenylboronic acids, including the compound . The findings indicated that it exhibited superior activity against Bacillus cereus compared to standard antibiotics like tetracycline.

Q & A

Basic: What is the standard synthetic route for 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with halogenation at the 5-position, followed by introduction of the ethoxy group via nucleophilic aromatic substitution. The trifluoromethyl group is often installed using Ullmann-type coupling or directed ortho-metalation. The boronic acid moiety is introduced via Miyaura borylation, employing bis(pinacolato)diboron and palladium catalysts under inert conditions . Key intermediates should be characterized at each step using NMR to track fluorinated substituents and NMR for boron incorporation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR resolve substituent positions, while NMR confirms fluorine environments and NMR verifies boronic acid integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing isotopic patterns of bromine/chlorine if present in precursors .

- X-ray Crystallography : Used to resolve steric effects of the trifluoromethyl and ethoxy groups, critical for understanding reactivity in cross-couplings .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:

This compound is a key building block in Suzuki-Miyaura cross-couplings , enabling aryl-aryl bond formation for drug discovery and materials science. The ethoxy group enhances solubility in polar solvents (e.g., THF/HO mixtures), while the trifluoromethyl group acts as a strong electron-withdrawing substituent, directing coupling to specific positions .

Advanced: How do substituents (ethoxy, fluoro, trifluoromethyl) influence its reactivity?

Methodological Answer:

- Trifluoromethyl : Strong electron-withdrawing effect reduces electron density at the boronic acid site, slowing protodeboronation but requiring activated palladium catalysts (e.g., Pd(PPh)) for efficient coupling .

- Ethoxy : Ortho-directing in electrophilic substitutions; however, in cross-couplings, it may sterically hinder transmetalation. Use bulky ligands (e.g., SPhos) to mitigate this .

- Fluoro : Meta-directing and enhances stability against oxidation. Monitor for potential C-F bond cleavage under basic conditions .

Advanced: How to optimize cross-coupling conditions with electron-deficient partners?

Methodological Answer:

- Catalyst System : Pd(OAc) with SPhos ligand in toluene/EtOH (3:1) at 80°C improves yields with electron-deficient aryl halides .

- Base Selection : CsCO outperforms KPO in minimizing side reactions (e.g., protodeboronation) due to stronger basicity .

- Solvent : Use degassed DMF for highly electron-deficient partners to enhance solubility and prevent Pd black formation .

Advanced: How to address solubility limitations in aqueous cross-couplings?

Methodological Answer:

- Co-solvents : Add 10-20% MeCN or DMSO to HO/THF mixtures to dissolve the hydrophobic trifluoromethyl group .

- Protecting Groups : Temporarily protect the boronic acid as a pinacol ester, which improves solubility in organic phases .

Advanced: Resolving contradictions in 19F^{19}\text{F}19F NMR spectral data?

Methodological Answer:

- 2D NMR : Use - HOESY to confirm spatial proximity between fluorine and adjacent protons, resolving overlapping signals .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment of complex splitting patterns .

Advanced: What are its stability profiles under varying storage conditions?

Methodological Answer:

- Short-term : Store at -20°C under argon with 4Å molecular sieves to prevent hydrolysis .

- Long-term : Lyophilize and store as a pinacol ester derivative, which is stable for >12 months at -80°C .

Advanced: Designing ligands for selective coupling at the trifluoromethyl-adjacent position?

Methodological Answer:

- Ligand Screening : Test N-heterocyclic carbenes (NHCs) like SIPr to enhance steric bulk and direct coupling away from the trifluoromethyl group .

- Solvent Effects : Use low-polarity solvents (e.g., dioxane) to favor transmetalation at less hindered positions .

Advanced: Overcoming purification challenges due to boroxine formation?

Methodological Answer:

- Chromatography : Use silica gel pretreated with 1% AcOH to suppress boroxine formation during column runs .

- Recrystallization : Crystallize from hexane/EtOAc (5:1) at -30°C to isolate monomeric boronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.